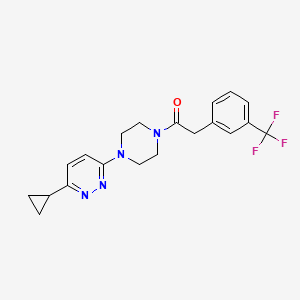
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that belongs to a class of compounds known for their potential biological activities and chemical functionalities. Its structure suggests it could be relevant for pharmacological research, considering the presence of a piperazine moiety, a cyclopropyl group, and a trifluoromethylated phenyl group. These features are common in molecules with significant biological activities.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step reactions, including cyclization, condensation, and functional group transformations. A closely related synthesis approach is the microwave-assisted synthesis of benzothiazolyl piperazine derivatives, which highlights the efficiency of using microwave irradiation for accelerating reaction processes and enhancing yields (M. Said et al., 2020). This method could potentially be adapted for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of a similar compound was determined, demonstrating a conventional chair conformation for the piperazine ring, which is a common feature in these molecules due to the stability and flexibility of the piperazine moiety (M. Said et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moieties were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells, with some compounds exhibiting comparative or superior activity to cisplatin (Yurttaş et al., 2014).
Antimicrobial Activity
Chalcones containing piperazine or 2,5-dichlorothiophene moieties demonstrated potent antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans (Tomar et al., 2007).
Synthesis Methods
Innovative synthetic methods for creating piperazine/morpholine moiety-containing dihydropyrimidinone derivatives were developed, highlighting efficient and straightforward approaches for the synthesis of compounds with potential biological activity (Bhat et al., 2018).
Antifungal and Cytotoxic Activities
Azole-containing piperazine derivatives were synthesized and displayed significant in vitro antibacterial, antifungal, and cytotoxic activities, suggesting their potential as broad-spectrum antimicrobial and anticancer agents (Gan et al., 2010).
Electrocatalytic Synthesis
A novel electrochemical synthesis method for phenylpiperazine derivatives was developed, offering an environmentally friendly and efficient approach to synthesizing these compounds (Nematollahi & Amani, 2011).
Eigenschaften
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)16-3-1-2-14(12-16)13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVBKXAWFTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

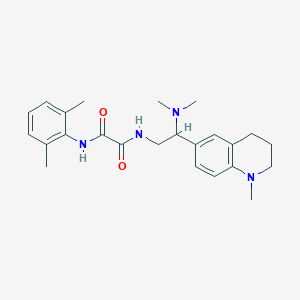
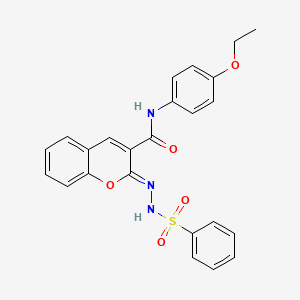
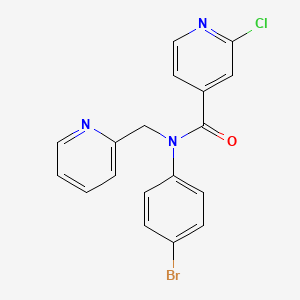
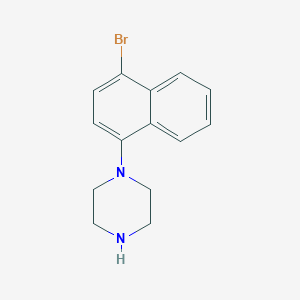
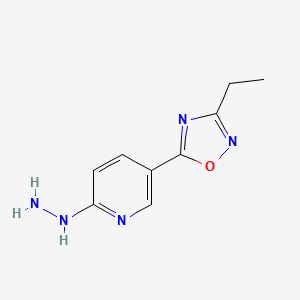
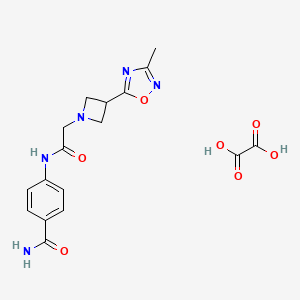
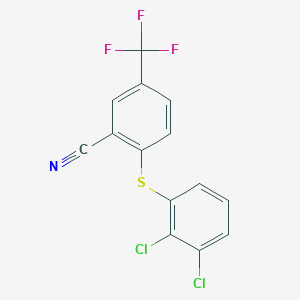
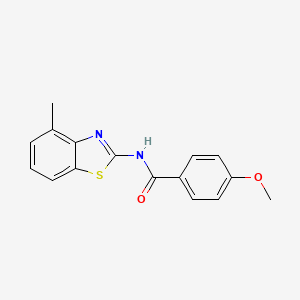


![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)
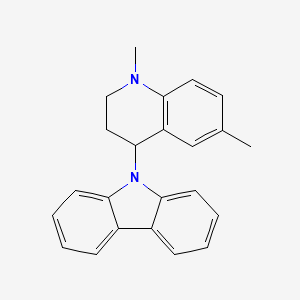
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)
![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)